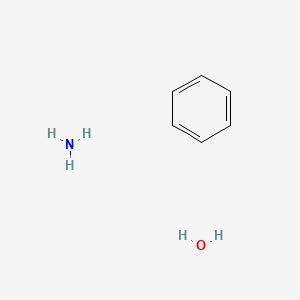

Azane;benzene;hydrate

Description

Significance of Non-Covalent Interactions in Chemical Systems

Non-covalent interactions are intermolecular forces that are weaker than covalent bonds. They are critical in supramolecular chemistry, materials science, and biology, dictating the three-dimensional structures of proteins and nucleic acids, and the formation of molecular aggregates. researchgate.net The primary non-covalent interactions within the azane-benzene-hydrate system are:

Hydrogen Bonding: This is a strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. This is the dominant interaction between water and ammonia (B1221849) molecules.

π-Interactions: These involve the π-electron systems of aromatic rings like benzene (B151609). Key examples in this system include:

NH/π and OH/π Interactions: In these interactions, the electron-rich π-cloud of the benzene ring acts as a weak hydrogen bond acceptor. acs.orgucl.ac.uk The hydrogen atoms of ammonia (NH/π) and water (OH/π) are attracted to the face of the benzene ring. acs.orgacs.org High-level ab initio calculations have been used to evaluate these interactions, showing that the dispersion force is a significant component of the attraction. acs.org

Cation-π Interactions: While not directly applicable to neutral ammonia, related systems involving the ammonium (B1175870) ion (NH₄⁺) show strong interactions with benzene's π-system. nih.govnih.gov

The interplay of these forces determines the structure and properties of the molecular clusters formed between azane (B13388619), benzene, and water. arxiv.org

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | Attraction between a hydrogen atom on an electronegative atom (O, N) and another electronegative atom. | 3 - 10 |

| OH/π Interaction | Hydrogen bond between a water molecule (OH) and the π-electron cloud of benzene. | ~1.5 - 3.2 |

| NH/π Interaction | Hydrogen bond between an ammonia molecule (NH) and the π-electron cloud of benzene. | ~1.4 - 2.2 |

This table provides approximate interaction energies based on various computational and experimental studies. acs.org

Historical Context of Azane-Benzene-Hydrate Complex Research

The scientific understanding of interactions involving aromatic systems has evolved over many decades. The concept of the hydrogen bond itself solidified in the early 20th century. ic.ac.uk Evidence for aromatic rings acting as hydrogen bond acceptors emerged from infrared spectroscopy studies in the mid-20th century. ucl.ac.uk

Early 1980s-1990s: The advent of supersonic jet expansion techniques combined with laser spectroscopy allowed for the detailed study of isolated, cold molecular clusters. Seminal work by researchers like Zwier and Suzuki provided the first spectroscopic evidence for the formation of benzene-water and benzene-ammonia complexes. aip.org These studies confirmed that in the gas phase, the water and ammonia molecules are positioned above the plane of the benzene ring, with their hydrogen atoms pointing towards the π-system. acs.orgaip.org

1989: Theoretical studies using ab initio quantum-chemical calculations began to provide structural and energetic details of these complexes, corroborating experimental findings. aip.org

Late 1990s - 2000s: Higher-level computational methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), were employed to refine the interaction energies. acs.org These calculations revealed the critical role of dispersion forces in stabilizing these complexes and explored the subtle energy differences between various possible geometries (e.g., monodentate vs. bidentate structures for the benzene-ammonia complex). acs.org

2000s - Present: Research has expanded to investigate these interactions in more complex environments, such as in liquid solutions and at supercritical conditions, using methods like ab initio molecular dynamics. arxiv.orgnih.govaip.org Recent studies have also explored the dynamics of these interactions, including the lifetimes of π-hydrogen bonds in both water and ammonia solvents. arxiv.org

| Year(s) | Key Research Finding | Primary Method(s) |

| 1950s-1960s | Early evidence for X-H/π hydrogen bonding (where X is O or N). ucl.ac.uk | Infrared Spectroscopy |

| 1980s-1990s | First spectroscopic observation of isolated benzene-water and benzene-ammonia complexes in the gas phase. aip.org | Resonant Two-Photon Ionization (R2PI), Microwave Spectroscopy |

| 1989 | Ab initio calculations confirm structures where water/ammonia is above the benzene ring. aip.org | Quantum-Chemical Calculations (Hartree-Fock) |

| 2000 | High-level calculations quantify interaction energies and the importance of dispersion forces for NH/π, OH/π, and CH/π interactions. acs.org | Ab initio Calculations (MP2, CCSD(T)) |

| 2021-2024 | Studies on the dynamics and vibrational signatures of π-hydrogen bonding in liquid water and ammonia solutions. acs.orgarxiv.org | Ab initio Path Integral Molecular Dynamics |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAWCLOXVUBKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO, Array | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-01-3, 51-19-4 (hydrochloride) | |

| Record name | Poly(o-aminophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024498 | |

| Record name | 2-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT. | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

168 °C (334 °F) - closed cup, >175 °C c.c. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³ | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.77 | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 [mmHg], negligible | |

| Record name | 2-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES | |

CAS No. |

95-55-6 | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23RH73DZ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating | |

| Record name | O-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Theoretical and Computational Investigations of Azane Benzene Hydrate Systems

Quantum Chemical Calculation Methodologies

Quantum chemical methods are essential for accurately describing the weak intermolecular forces that govern the stability and structure of the azane-benzene-hydrate system. These methods can be broadly categorized into ab initio approaches, which are derived directly from theoretical principles without the inclusion of experimental data, and density functional theory, which uses the electron density to calculate the system's energy.

Ab initio methods are a cornerstone of computational chemistry for studying non-covalent interactions. They are based on solving the Schrödinger equation and provide a systematic way to improve accuracy by including higher levels of electron correlation.

Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. fiveable.mewikipedia.org The second-order level, MP2, is often the first step beyond mean-field theory and is particularly effective for systems where non-covalent interactions are significant. q-chem.com It typically recovers about 80-90% of the correlation energy and offers a good balance between computational cost and accuracy for systems like the azane-benzene-hydrate complex. fiveable.me

In studies of benzene-containing complexes, MP2 calculations have been instrumental. For example, ab initio calculations at the MP2/6-31G* level have been used to determine that fluorinated benzene (B151609) derivatives form non-covalent complexes with benzene, with binding energies ranging from 3.4 to 4.5 kcal/mol. nih.gov Investigations on benzene clusters (Bz)n, for n=2–8, at the MP2/6-31++G** level have been performed to examine the relative strengths of CH-π and π-π interactions that dictate the cluster formation patterns. researchgate.net For the water-benzene dimer, MP2 calculations have been used alongside higher-level methods to evaluate binding energies. nih.gov The MP2 method, while generally robust, can sometimes overestimate dispersion interactions, a factor that must be considered when analyzing results. nih.gov

Table 1: MP2 Interaction Energies for Benzene Dimers This table illustrates typical interaction energy values calculated with MP2 for different configurations of the benzene dimer, showcasing the method's application in distinguishing the stability of various non-covalent arrangements.

| Dimer Configuration | Interaction Energy (kcal/mol) at MP2/6-31++G** |

| Parallel-displaced | -2.75 |

| T-shaped | -2.68 |

| Sandwich | -1.80 |

| Data derived from principles discussed in computational studies of benzene clusters. researchgate.net |

Coupled Cluster (CC) theory is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies and properties for small to medium-sized molecules. nih.govwikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, provides a particularly accurate description of electron correlation. wikipedia.orgaps.org It is frequently used to generate benchmark-quality data for non-covalent interactions, against which more approximate and computationally less expensive methods are judged. nih.gov

For hydrogen-bonded systems, CCSD(T) has been shown to achieve a very low root-mean-square error of 0.17 kJ/mol in dissociation energies when compared to high-level composite methods. nih.gov In the context of the water-benzene complex, CCSD(T) calculations have been essential for establishing accurate binding energies. nih.gov Similarly, high-level ab initio calculations using CCSD(T) have been employed to demonstrate the importance of cooperativity effects between anion–π and CH/π interactions in complexes involving benzene. mdpi.com The high computational cost of CCSD(T), which scales steeply with the number of electrons, generally limits its direct application to larger systems, but it remains the definitive method for validating the accuracy of other computational approaches. researchgate.net

Table 2: Comparison of Interaction Energies (kcal/mol) for the Water-Benzene Dimer This table compares the interaction energy for the water-benzene dimer as calculated by different methods, highlighting the role of CCSD(T) as a benchmark standard.

| Method | Interaction Energy (kcal/mol) |

| MP2 | -3.20 |

| CCSD(T) | -2.95 |

| DFT-SAPT | -2.98 |

| Representative data synthesized from findings in comparative computational studies. nih.govnih.gov |

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the electron density rather than the complex many-electron wavefunction. chemrxiv.org The accuracy of DFT depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects. chemrxiv.org

Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide improved accuracy for a wide range of chemical systems. For instance, the B3LYP functional combined with a 6-31++G(d,p) basis set has been used to investigate the properties of substituted azobenzene (B91143) derivatives. nih.gov However, standard DFT functionals often fail to adequately describe long-range dispersion interactions, which are crucial in π-systems like benzene. acs.org This deficiency is commonly addressed by adding empirical dispersion corrections (e.g., DFT-D methods) or by using specially designed functionals that account for non-local correlation. researchgate.netnortheastern.edu Studies on the benzene-water complex have utilized DFT with van der Waals density functionals to map the intermolecular potential energy surface. researchgate.netnortheastern.edu

To gain deeper physical insight into the nature of intermolecular interactions, Energy Decomposition Analysis (EDA) methods are employed. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful method that calculates the interaction energy directly as a perturbation to the system of non-interacting monomers. nih.gov It provides a physically meaningful breakdown of the interaction energy into electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion components. acs.org

The combination of SAPT with a DFT description of the monomers (DFT-SAPT) accounts for intramolecular electron correlation effects, making it applicable to larger systems. nih.govvu.nl DFT-SAPT analysis has been used to understand the binding in complexes of metal ions with ammonia (B1221849), water, and benzene, revealing that for NH₃ complexes with s-block metal ions, the electrostatic component is dominant. nih.gov In contrast, for C₆H₆ complexes, the polarization component is often the major contributor to the binding energy. nih.gov This method is invaluable for dissecting the forces at play in the azane-benzene-hydrate system, clarifying the relative importance of hydrogen bonding (electrostatics, induction) versus π-stacking (dispersion). vu.nlacs.org

Table 3: DFT-SAPT Energy Decomposition for the Anisole-Ammonia Complex (in kcal/mol) This table provides an example of an energy decomposition analysis for a related system, illustrating how DFT-SAPT partitions the total interaction energy into distinct physical contributions.

| Energy Component | Ground State (S₀) | Excited State (S₁) |

| Electrostatics | -5.83 | -6.21 |

| Exchange | 8.12 | 8.95 |

| Induction | -1.95 | -2.15 |

| Dispersion | -4.41 | -4.90 |

| Total Interaction Energy | -4.07 | -4.31 |

| Data adapted from the study of anisole-ammonia complexes. nih.gov |

While quantum chemical calculations provide detailed information about static molecular structures and energetics, molecular dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. Ab initio molecular dynamics (AIMD) combines MD with electronic structure calculations (typically DFT) performed "on-the-fly" for the forces acting on the atoms. nih.gov This approach allows for the simulation of chemical processes, structural fluctuations, and dynamic properties without the need for a pre-parameterized force field.

Basis Set Selection and Computational Levels

The accuracy of theoretical investigations into non-covalent interactions, such as those present in the azane-benzene-hydrate system, is highly dependent on the chosen computational level and basis set. nih.govresearchgate.net For systems governed by dispersion forces and hydrogen bonding, the selection of an appropriate basis set is critical to avoid significant errors like basis set superposition error (BSSE). researchgate.net

Commonly, correlation-consistent basis sets, such as the aug-cc-pVXZ series (where X = D, T, Q, etc.), are employed for accurate calculations of binding energies. researchgate.net The inclusion of diffuse functions (indicated by "aug-") is particularly important for describing the extended nature of electron density in non-covalently bound complexes. mdpi.com For density functional theory (DFT) calculations, dispersion-corrected functionals are essential. The ωB97X functional with Grimme D3 dispersion corrections and a Becke-Johnson damping function (D3-BJ) has been shown to be effective. mdpi.com

In the context of non-covalent interactions, polarization-consistent (pc-n) basis sets have also been shown to provide a good balance between accuracy and computational cost. nih.gov Studies have demonstrated that the pc-2 basis sets can yield results comparable in quality to the much larger aug-cc-pVTZ basis sets for non-covalent interactions when used with dispersion-corrected DFT. nih.gov For larger systems, basis sets like def2-SVP can be used, while for more accurate calculations on smaller models, def2-TZVPD is a suitable choice. mdpi.com The choice of basis set ultimately represents a compromise between the desired accuracy and the computational feasibility of the calculation. researchgate.net

Prediction and Analysis of Complex Geometries and Configurations

Theoretical methods are instrumental in predicting and analyzing the three-dimensional structures of the azane-benzene-hydrate complex, offering insights into the preferred arrangements of the constituent molecules.

Symmetric and Non-Symmetric Configurations

Theoretical studies on related systems, such as microsolvated ammonia clusters, have investigated the effects of symmetry breaking on the electronic and geometric structure. nih.gov For a model cluster of NH₃(H₂O)₃, idealized in C₃ symmetry, distortions that break this symmetry lift the degeneracy of core-excitations. nih.gov This indicates that asymmetric configurations are not only possible but can also have distinct spectroscopic signatures. nih.gov

In the azane-benzene-hydrate complex, symmetric configurations might involve the azane (B13388619) molecule positioned directly above the center of the benzene ring along its C₆ axis, with water molecules arranged symmetrically around it. However, non-symmetric configurations, where the azane and water molecules are displaced from high-symmetry positions, are also highly probable and may even be energetically more favorable due to the directional nature of hydrogen bonding. For instance, studies on pyrimidine (B1678525) clustered with two methane (B114726) molecules have identified both a symmetric, isotropic structure and an asymmetric, anisotropic configuration where both methane molecules are on the same side of the aromatic ring. colostate.edu

Conformational Preferences and Intermolecular Distances

The conformational landscape of the azane-benzene-hydrate complex is determined by the interplay of various non-covalent interactions, including N-H···π, O-H···π, N-H···O, and O-H···N hydrogen bonds. Computational studies are crucial for identifying the most stable conformers and quantifying the key intermolecular distances.

In the case of the ammonium-benzene complex in aqueous solution, CPMD simulations have shown that the ammonium (B1175870) ion is located at an optimal distance of approximately 3.25 Å from the benzene plane. nih.gov This distance represents the balancing point of attractive and repulsive forces in the cation-π interaction. For the ammonia dimer, a single hydrogen-bonded structure is known to be polar. researchgate.net

The binding energy of such complexes is also a key indicator of conformational preference. For the ammonia dimer, the binding energy has been reported to be around -3.3 kcal/mol at the MP2/aug-cc-pVTZ level of theory. researchgate.net For pyrimidine-ammonia clusters, different conformers with distinct geometries have been identified, some of which are suggested to be more "hydrogen-bonded" in nature. colostate.edu The presence of water in the azane-benzene-hydrate system introduces additional hydrogen bonding possibilities, leading to a more complex potential energy surface with multiple stable conformers.

Below is an interactive table summarizing typical intermolecular distances and binding energies for related non-covalent complexes, which can provide a reference for the azane-benzene-hydrate system.

| Interacting Pair | Interaction Type | Typical Distance (Å) | Typical Binding Energy (kcal/mol) |

| Ammonium - Benzene | Cation-π | ~3.25 | -5.75 |

| Ammonia - Ammonia | Hydrogen Bond | - | -3.3 |

| Water - Benzene | O-H···π | - | - |

| Ammonia - Water | Hydrogen Bond | - | - |

Influence of Microhydration on Complex Structures

The stepwise addition of water molecules, or microhydration, can significantly alter the structure and stability of the azane-benzene complex. The water molecules can interact with both the azane and the benzene, leading to a competition between different types of hydrogen bonds and the N-H···π interaction.

Studies on the microhydration of the guanidinium-benzene cation-π complex have shown that the inclusion of water molecules can induce a change in the preferred structure of the complex. nih.gov While T-shaped structures are often more stable in the absence of water, the addition of water molecules can lead to parallel structures becoming more stable. nih.gov This change is often more related to the organization of the hydrating water molecules themselves rather than a direct modulation of the cation-π interaction. nih.gov

Characterization of Intermolecular Bonding and Energetics

Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the structure and stability of molecular complexes like the azane-benzene-hydrate system. These methods allow for a detailed examination of the forces holding the constituent molecules—ammonia (azane), benzene, and water (hydrate)—together.

Calculation of Binding Energies and Free Energies of Association

The stability of a molecular complex is quantified by its binding energy (ΔE) or interaction energy, which represents the energy difference between the optimized complex and its isolated, non-interacting constituent molecules. researchgate.net A more negative value indicates a more stable complex. For processes in solution, the Gibbs free energy of association (ΔG) is a more relevant descriptor as it includes entropic and thermal contributions.

The total binding energy of the ternary complex is influenced by these pairwise interactions, but also by many-body effects, meaning the presence of the third molecule can either strengthen (cooperative effect) or weaken the other interactions. mdpi.com

Below is a table of representative binding energies for the key binary interactions that constitute the ternary complex, derived from computational studies. These values can vary depending on the specific geometry of the complex and the level of theory used in the calculation.

| Interacting Pair | Type of Interaction | Typical Binding Energy (kcal/mol) |

| Azane - Water | Hydrogen Bond (O-H···N) | -3 to -6 |

| Benzene - Water | Hydrogen Bond (O-H···π) | -2 to -3 |

| Benzene - Azane | Hydrogen Bond (N-H···π) | -1.5 to -2.5 |

| Water - Water | Hydrogen Bond (O-H···O) | -4 to -5 |

This table is interactive. Users can sort the columns to compare the relative strengths of the different non-covalent bonds.

Contributions of Electrostatic and Polarization Components to Binding

To understand the physical nature of the forces holding the complex together, the total interaction energy can be decomposed into distinct physical components. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for this purpose. chemrxiv.orgresearchgate.net SAPT calculates the interaction energy directly, avoiding the subtraction of large numbers inherent in the supermolecular approach, and partitions it into four key terms: electrostatics, exchange, induction, and dispersion. researchgate.netnih.gov

Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules. This is the dominant attractive term in complexes with polar molecules, such as the hydrogen bond between azane and water.

Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is the primary source of steric repulsion at short intermolecular distances.

Induction (E_ind): Also known as polarization, this term describes the attractive interaction arising from the distortion of a molecule's electron cloud in the electric field of another. It includes the stabilization from charge transfer.

Dispersion (E_disp): A quantum mechanical attractive force resulting from the correlated fluctuations of electron clouds in the interacting molecules. It is crucial for the stability of complexes involving nonpolar molecules like benzene.

In the azane-benzene-hydrate system, the N-H···O hydrogen bond between azane and water is primarily driven by strong electrostatic interactions. Conversely, the N-H···π interaction between azane and the benzene ring, while having an electrostatic component, relies significantly on dispersion forces for its stability. researchgate.net SAPT provides a quantitative breakdown of these contributions, offering deep insight into the bonding. researchgate.net

| SAPT Component | Description | Relevance in Azane-Benzene-Hydrate |

| Electrostatics | Interaction of static charge distributions (multipole moments). | Dominant in the azane-water hydrogen bond. |

| Exchange | Short-range repulsion due to Pauli exclusion principle. | Prevents molecular collapse. |

| Induction | Molecular polarization and charge transfer. | Contributes to all interactions, especially in the presence of polar water. |

| Dispersion | Attraction from correlated electron fluctuations. | Crucial for the azane-benzene (N-H···π) interaction. |

This interactive table summarizes the fundamental energy components as defined by Symmetry-Adapted Perturbation Theory.

Charge Transfer Analysis within Complexes

Charge transfer is a key component of non-covalent interactions, particularly in hydrogen bonding, where a small amount of electron density is transferred from a donor molecule to an acceptor molecule. This phenomenon can be effectively analyzed using Natural Bond Orbital (NBO) theory. uni-muenchen.deresearchgate.net

NBO analysis transforms the complex molecular wavefunction into a set of localized orbitals that align with the intuitive Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dempg.de It identifies donor-acceptor interactions by examining the overlap between a filled (donor) NBO, such as a lone pair on the azane's nitrogen or water's oxygen, and an empty (acceptor) anti-bonding NBO, like a σ* orbital associated with an N-H or O-H bond. wisc.edu

The energetic significance of each donor-acceptor interaction is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu For the azane-benzene-hydrate system, key charge transfer interactions would include:

n(N) → σ(O-H):* From the nitrogen lone pair of azane to the anti-bonding orbital of a water O-H bond.

n(O) → σ(N-H):* From an oxygen lone pair of water to the anti-bonding orbital of an azane N-H bond.

n(N) → π(C=C):* From the nitrogen lone pair of azane to an anti-bonding π* orbital of the benzene ring.

The magnitude of the E(2) value is directly correlated with the strength of the charge-transfer component of the interaction. researchgate.net

Stability Assessment of Gaseous and Aqueous Complexes

The stability of the azane-benzene-hydrate complex is highly dependent on its environment. Computational studies often begin by modeling the complex in the gas phase, representing an isolated system free from external interactions. In this state, the geometry and binding energy are determined solely by the intrinsic intermolecular forces.

In an aqueous environment, the situation is far more complex. The ternary complex is surrounded by a dynamic network of water molecules, leading to several competing effects:

Solvent Competition: Both azane and water can form strong hydrogen bonds with the surrounding bulk water molecules. This competition can weaken or disrupt the hydrogen bonds within the complex itself.

Dielectric Screening: Water is a high-dielectric solvent, which screens and weakens long-range electrostatic interactions, potentially reducing the stability of the complex if its binding is heavily reliant on electrostatics.

Ab initio molecular dynamics simulations can model these complex environmental effects. nih.gov Generally, a non-covalent complex that is stable in the gas phase is expected to be less stable or have a shorter lifetime in an aqueous solution due to the strong, competitive interactions with the solvent. huji.ac.il

Computational Studies on Hydrated Electron Behavior

A hydrated electron, e⁻(aq), is an excess electron stabilized in a solvent cavity formed by the reorientation of solvent molecules. ohio-state.edu Computational studies can model the behavior of an excess electron introduced into an azane-benzene-hydrate environment. Such a system presents multiple potential localization sites for the electron.

Theoretical models, often based on Density Functional Theory (DFT), explore the structure and energetics of these solvated electrons. acs.org In an azane-benzene-hydrate cluster, an excess electron could exist in several states:

Solvated Electron Cavity: The electron could localize in a cavity formed by the dipole moments of surrounding water and azane molecules. Both molecules are effective at solvating electrons, though the electron persists for much longer in ammonia than in water. acs.orgresearchgate.net

Benzene Radical Anion: The electron could localize on the benzene molecule, which has a positive electron affinity, to form a benzene radical anion (Bz⁻). nih.gov This species would then be solvated by the surrounding azane and water molecules.

Computational studies have shown that in clusters of ammonia doped with a single benzene molecule, an excess electron can initially form a solvated state within the ammonia cluster and subsequently localize onto the benzene molecule, forming the radical anion. nih.gov This charge localization releases energy, leading to the evaporation of solvent molecules. The presence of water alongside azane would further influence the solvation environment and the relative stability of the solvated electron versus the benzene radical anion. The specific outcome would depend on the size and structure of the molecular cluster. acs.org

Spectroscopic Characterization of Azane Benzene Hydrate Interactions

Vibrational Spectroscopy for Intermolecular Mode Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool to probe the intermolecular forces at play between azane (B13388619) (ammonia), benzene (B151609), and water (hydrate). Changes in the vibrational frequencies of the constituent molecules upon complex formation offer direct evidence of these interactions.

Infrared (IR) Spectroscopy of Complexes and Mixtures

Infrared spectroscopy is particularly sensitive to changes in the vibrational modes of polar bonds, such as the N-H bonds in ammonia (B1221849) and the O-H bonds in water, making it ideal for studying hydrogen bonding. When ammonia and water form a hydrogen-bonded complex, the stretching frequencies of the donor N-H or O-H group typically exhibit a redshift (a shift to lower wavenumbers) and a significant increase in intensity. researchgate.net

In ternary clusters containing an amide (as a model for peptide bonds), one ammonia molecule, and one water molecule, IR spectroscopy has identified bridged structures where ammonia and water are hydrogen-bonded to the amide group. bgsu.edu The spectra reveal distinct isomers based on whether ammonia donates a hydrogen bond to water or vice versa. bgsu.edu This demonstrates the capability of ammonia to act as both a hydrogen bond donor and acceptor, similar to water. bgsu.edu

Studies on ammonia clusters have shown that as the cluster size increases from a single molecule to bulk, the vibrational spectrum evolves, with strong coupling observed between the N-H stretching fundamentals (ν1 and ν3) and the overtone of the bending mode (2ν4) for all cluster sizes except the dimer. nih.gov This coupling is a key feature of the hydrogen-bonding network. The formation of a hydrogen bond in ammonia dimers leads to a four-fold increase in the infrared intensity of the N-H stretching vibrations. acs.org

Interactive Table: Key IR Vibrational Modes in Azane-Hydrate Systems

| Vibrational Mode | Molecule/Complex | Typical Frequency Range (cm⁻¹) | Key Observations |

| Symmetric N-H Stretch (ν1) | Free Azane (NH₃) | ~3337 | Fundamental stretching vibration. |

| Symmetric N-H Stretch (ν1) | (NH₃)₂ Dimer | Red-shifted from monomer | Indicates hydrogen bond formation. |

| Asymmetric N-H Stretch (ν3) | Free Azane (NH₃) | ~3444 | Higher frequency stretch. |

| Bend Overtone (2ν4) | Azane Clusters | ~3200 - 3300 | Becomes strongly coupled with ν1 and ν3 in clusters larger than the dimer. nih.gov |

| O-H Stretch | Water-donated H-bond to NH₃ | Broad, ~3013 | Assigned to the O-H stretch of the water molecule donating a hydrogen bond to the ammonia lone pair. doi.org |

Raman Spectroscopy of Azane-Hydrate-Benzene Systems

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly effective for studying the vibrations of non-polar molecules like benzene and for analyzing aqueous solutions.

In studies of aqueous ammonia solutions, Raman spectra show distinct features attributed to interactions between ammonia molecules and between ammonia and water. researchgate.net A peak observed around 3232 cm⁻¹ is assigned to NH₃-NH₃ dimers, while a broader band around 3000 cm⁻¹ and more defined peaks at 3309 and 3393 cm⁻¹ are attributed to NH₃-H₂O interactions. researchgate.net The C-H stretching modes of the benzene ring are typically found in the 3000-3100 cm⁻¹ region. researchgate.net

The quintessential π-hydrogen bond between liquid water and benzene has been observed and quantified using Raman multivariate curve resolution (Raman-MCR). purdue.edu This work established that π-hydrogen bonds between water and benzene are weaker and more flexible than the hydrogen bonds found in bulk water. purdue.edu Similar interactions are expected in the azane-benzene system, where an N-H bond from ammonia can form a π-hydrogen bond with the benzene ring. purdue.edu

Interactive Table: Characteristic Raman Peaks in Azane-Hydrate-Benzene Systems

| Species/Interaction | Peak Position (cm⁻¹) | Assignment | Reference |

| NH₃-NH₃ Dimers | ~3232 | N-H Stretch | researchgate.net |

| NH₃-H₂O Interactions | ~3320 | N-H/O-H Stretch | researchgate.net |

| Benzene C-H Stretch | 3000-3100 | C-H Stretch | researchgate.net |

| Benzene Ring Breathing | ~992 | Symmetric Ring Deformation |

Hydration-Shell-Resolved Vibrational Spectra

To understand the influence of the azane-benzene complex on the surrounding water structure, hydration-shell-resolved vibrational spectroscopy is employed. This approach aims to isolate the spectral signature of water molecules directly interacting with the solute from that of bulk water.

Techniques like Raman multivariate curve resolution (Raman-MCR) can experimentally dissect the composite spectrum of a solution. This method allows for the observation of π-hydrogen bond formation between liquid water and benzene. purdue.edu By analyzing the spectra, it's possible to quantify the probability and dynamics of these bonds, revealing that they are entropically favored (more flexible) compared to water-water hydrogen bonds. purdue.edu This flexibility is a key characteristic of the interaction between water or ammonia and the benzene π-system. purdue.edu

These advanced spectroscopic methods reveal that the azane-benzene complex perturbs the local water environment, altering the hydrogen-bonding network. The spectra of the hydration shell can indicate changes in hydrogen-bond strength, the degree of tetrahedral order among water molecules, and the presence of non-hydrogen-bonded O-H groups.

Rotational and Microwave Spectroscopy for Structural Elucidation

Rotational and microwave spectroscopy provide unparalleled precision in determining the geometric structure of molecules and molecular complexes in the gas phase. By measuring the transition frequencies between quantized rotational states, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia and, consequently, its structure.

Gas-Phase Dimer Analysis

The structures of the binary components of the azane-benzene-hydrate system have been extensively studied. The benzene-ammonia complex is stabilized by a π-type hydrogen bond, with the ammonia molecule positioned above the benzene ring. researchgate.net Its dissociation energy (D₀) has been determined to be 1.84 ± 0.12 kcal mol⁻¹. researchgate.net

Microwave spectroscopy of the fluorobenzene–HCl complex, a system analogous to benzene-ammonia, shows that the HCl subunit is located above the aromatic ring, shifted slightly from the center due to electrostatic interactions with the π electrons. eiu.edu This provides a model for understanding how the ammonia molecule would be positioned relative to the benzene ring.

In many heterodimers, ammonia acts as a nearly free rotor, indicating very low barriers to internal rotation. nsf.gov This has been observed in complexes such as ammonia-water and ammonia-N₂O. nsf.gov

Interactive Table: Structural and Energetic Parameters of Related Dimers

| Dimer Complex | Interaction Type | Dissociation Energy (D₀) | Key Structural Feature | Reference |

| Benzene-Azane | N-H···π | 1.84 ± 0.12 kcal/mol | Azane is centered above the benzene ring. | researchgate.net |

| Benzene-Water | O-H···π | ~2.4 kcal/mol | Water is centered above the benzene ring. | researchgate.net |

| Azane-Formic Acid | N···H-O & N-H···O | Binding Energy: ~3395 cm⁻¹ | Double hydrogen bond. | nsf.gov |

Cluster Studies and Conformational Dynamics

Microwave spectroscopy is also crucial for studying larger clusters and their internal motions. The study of charged clusters, such as {C₆H₆(NH₃)n}⁺, reveals how solvation affects molecular interactions. For these clusters, a special stability is observed for n=4. nih.gov The first ammonia molecule forms a dative bond with the benzene radical cation, and subsequent ammonia molecules form stabilizing hydrogen bonds, leading to cooperative changes in the cluster's structure. nih.gov

In hydrated ammonia clusters, water has been identified as an efficient stabilizer. arxiv.org The stabilizing role of water is related to an increase in the dissociation energy between ammonia molecules and the formation of a water-enriched environment at the cluster surface. arxiv.org

The conformational dynamics, such as the internal rotation of ammonia within the complex, can also be characterized. nsf.gov The barriers to this rotation are often low, allowing for large-amplitude motion. bgsu.edu This flexibility is a defining characteristic of the potential energy surface of such weakly bound complexes. bgsu.edupurdue.edu The charge delocalization dynamics in ammonia clusters and in aqueous solution have been studied, showing that final two-hole valence states can be delocalized over multiple ammonia molecules, a feature specific to the condensed phase. nih.gov

Electronic Spectroscopy of Aromatic-Azane Systems

The study of weakly bound clusters, such as those formed between benzene and azane (ammonia), provides fundamental insights into intermolecular interactions that govern a vast range of chemical and biological phenomena. Electronic spectroscopy, a powerful class of techniques that probes the electronic energy levels of molecules and their complexes, is particularly well-suited for characterizing the structural and dynamic properties of these systems. By analyzing how the electronic spectrum of a chromophore like benzene is perturbed upon complexation with ammonia and water, researchers can elucidate the nature of the intermolecular forces, the geometry of the cluster, and the dynamics of energy transfer and reaction within the complex.

Photoionization Time-of-Flight Mass Spectroscopy

Photoionization Time-of-Flight Mass Spectroscopy (TOF-MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions. In the context of azane-benzene clusters, this method is often coupled with a tunable light source, such as a vacuum ultraviolet (VUV) laser, to achieve species-selective ionization. The general principle involves exposing a supersonic jet expansion of the gas mixture (containing benzene, ammonia, and potentially water) to photons with sufficient energy to ionize the clusters. The resulting ions are then accelerated into a field-free drift tube, and their time of flight to a detector is measured. Lighter ions travel faster and arrive sooner, allowing for the separation and identification of different cluster compositions, such as (C₆H₆)ₙ(NH₃)ₘ⁺.

Research employing this technique has provided significant data on the formation and stability of these clusters. For instance, studies on the photoionization of acetylene (B1199291) clusters have demonstrated the formation of the benzene cation (C₆H₆⁺) and other C₆H₆⁺ isomers, revealing pathways for aromatic ring formation in cold, acetylene-rich environments. nih.gov In experiments involving ammonia clusters doped with benzene, TOF-MS has been used to observe negatively charged cluster ions like (NH₃)ₙBz⁻. nih.gov These studies reveal that the benzene radical anion, which is unstable in the gas phase, can be stabilized within ammonia clusters. nih.gov

The analysis of ion yields as a function of photon energy provides ionization energies (IEs) for the clusters. A notable finding is the shift in the IE of benzene upon complexation. The interaction with ammonia typically leads to a reduction in the ionization energy compared to bare benzene. This red shift is a direct measure of the increased stability of the cluster cation relative to the neutral cluster, providing a quantitative measure of the intermolecular bond strength in the ionized state.

Table 1: Ionization Energies of Benzene and its Clusters Determined by Photoionization

| Species | Ionization Energy (eV) | Key Findings | Reference |

|---|---|---|---|

| Benzene (C₆H₆) | 9.2437 | Benchmark value for isolated molecule. | uni-frankfurt.de |

| (C₆H₆)₂ | 8.64 | Dimerization significantly lowers IE. | nih.gov |

| C₆H₆···NH₃ | ~8.84 | Formation of a hydrogen bond or van der Waals interaction stabilizes the cation. ias.ac.in | ias.ac.in |

These experiments often reveal that excess energy supplied during the photoionization process can lead to fragmentation of the parent cluster. ias.ac.in By analyzing the fragmentation patterns, researchers can deduce information about the binding energies and dissociation pathways of the clusters. For example, the loss of a neutral ammonia molecule is a common fragmentation channel observed in the mass spectra of benzene-ammonia cluster cations. ias.ac.in

Resonant Two-Photon Ionization (R2PI)

Resonant Two-Photon Ionization (R2PI), often used in conjunction with TOF-MS, is a powerful spectroscopic technique that provides both mass and electronic (and sometimes vibrational) spectral information. The technique involves two steps: first, a tunable laser excites the molecule or cluster from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). This is the "resonant" step. A second photon, which can be from the same or a different laser, then ionizes the excited species. By scanning the wavelength of the first laser and monitoring the ion signal at a specific mass, an electronic spectrum of the mass-selected cluster is obtained. ias.ac.in

R2PI spectroscopy has been instrumental in studying the structure of benzene-ammonia clusters. The S₁ ← S₀ electronic transition of benzene is famously forbidden in the isolated molecule due to symmetry but becomes weakly allowed through vibronic coupling. The presence of an ammonia molecule breaks the high symmetry of benzene, causing changes in the selection rules and the appearance of a distinct origin band in the R2PI spectrum. The position of this band relative to the corresponding transition in bare benzene (the "spectral shift") is highly sensitive to the geometry and strength of the intermolecular interaction.

Studies on the benzene-ammonia 1:1 complex have shown a red shift in the S₁ ← S₀ origin, indicating that the intermolecular bond is stronger in the excited S₁ state than in the ground S₀ state. marquette.edu This is consistent with a structure where the ammonia molecule is positioned above the plane of the benzene ring, with its hydrogen atoms pointing towards the π-electron cloud, forming a π-type hydrogen bond. marquette.edu

Table 2: R2PI Spectroscopic Data for Benzene-Ammonia Complexes

| Complex | S₁ ← S₀ Spectral Shift (cm⁻¹) | Inferred Interaction | Reference |

|---|---|---|---|

| C₆H₆-NH₃ | -23 | π-type hydrogen bonding, stronger interaction in the S₁ state. | marquette.edu |

| C₆H₅Cl-NH₃ | - | In-plane σ-type complex formation. | nih.gov |

By using two different lasers for the excitation and ionization steps (two-color R2PI or 2CR2PI), the ionization energy of a specific, size-selected neutral cluster can be precisely measured. ias.ac.in The first laser fixes the excitation to the S₁ origin of the cluster, and the second laser's wavelength is scanned to find the minimum energy required for ionization. This provides a direct measure of the cluster's ionization potential. For the chlorobenzene-ammonia complex, a threshold value of 8.863 ± 0.008 eV was determined for the appearance of protonated aniline (B41778), a key reaction product. nih.gov

Visible and Ultraviolet (VUV) Electronic Spectra

The electronic spectra of azane-benzene-hydrate systems in the visible and vacuum ultraviolet (VUV) regions provide crucial information about their electronic structure and the influence of intermolecular interactions on the electronic states of the constituent molecules. While benzene itself does not absorb in the visible region, its π → π* transitions lie in the ultraviolet. The interaction with ammonia and water can perturb these transitions and, in the case of the cluster cations, can lead to the formation of new chemical species with distinct absorptions.

Upon ionization, benzene-ammonia clusters can undergo intracluster reactions. Spectroscopic studies of the benzene-ammonia radical cations, [C₆H₆(NH₃)ₙ]⁺, have shown that these species no longer possess the characteristic chromophore of the benzene cation. acs.org Instead, a new, broad absorption band appears in the visible region. This is attributed to the formation of a σ-complex, where the ammonia molecule forms a covalent bond with the benzene ring. acs.org This nucleophilic addition reaction fundamentally alters the electronic structure of the aromatic ring.

Theoretical calculations complement these experimental findings. For instance, calculations on the water-ammonia complex show that upon complexation, the electronic transitions originating from NH₃ are blueshifted, while those from H₂O are redshifted. nih.gov Similarly, theoretical studies on benzene interacting with water clusters have shown that the main π → π* transitions are slightly split due to symmetry breaking. researchgate.net Of particular interest is the prediction of new, low-energy transitions where an electron is excited from a benzene π orbital to a virtual orbital that is partially expanded over the water cluster. researchgate.net These charge-transfer-to-solvent states could play a significant role in the photochemistry of aromatic species in aqueous environments.

Table 3: Summary of Electronic Transitions in Azane-Benzene-Hydrate Systems

| System | Spectral Region | Observed/Predicted Transition | Significance | Reference(s) |

|---|---|---|---|---|

| Benzene-Water | UV | π → π* transitions slightly split; new low-energy transitions to orbitals on the water cluster. | Symmetry breaking; potential for new photochemical pathways. researchgate.net | researchgate.net |

| [C₆H₆(NH₃)]⁺ | Visible | Broad absorption | Formation of a σ-complex (covalent bond between NH₃ and the benzene ring). acs.org | acs.org |

| Water-Ammonia | VUV | NH₃ transitions blueshifted, H₂O transitions redshifted. | Mutual perturbation of electronic states upon hydrogen bonding. nih.gov | nih.gov |

Photoelectron spectroscopy of benzene dissolved in liquid ammonia further illuminates the effect of a polar solvent environment on benzene's electronic structure. These experiments measure sizable shifts in the electron binding energies compared to the gas phase, which can be rationalized by the solvent's electronic polarization response. uni-frankfurt.de

Intermolecular Interactions in Azane Benzene Hydrate Systems

π-Hydrogen Bonding: Mechanisms and Characteristics

π-Hydrogen bonds are a class of non-covalent interactions where an acidic proton interacts with the electron-rich π-system of an aromatic ring. In the context of the azane-benzene-hydrate system, the benzene (B151609) molecule serves as the π-electron donor, while azane (B13388619) (ammonia) and hydrate (B1144303) (water) act as proton donors.

Benzene as a Proton Acceptor

The delocalized π-electron cloud above and below the plane of the benzene ring creates a region of negative electrostatic potential, allowing it to function as a proton acceptor in hydrogen bonding. youtube.comstudysmarter.co.uk This interaction is crucial in molecular recognition and the stabilization of various chemical and biological structures. royalsocietypublishing.orgnih.gov The bond energy of such interactions is significant enough to be biologically relevant, typically ranging between 2 and 4 kcal/mol. royalsocietypublishing.org Simple energy calculations indicate a considerable interaction between a hydrogen bond donor, such as an N-H group, and the center of the benzene ring. nih.gov This attraction, which is approximately half as strong as a conventional hydrogen bond, contributes a stabilizing enthalpy of about 3 kcal/mol. nih.gov

Interaction with Hydrate (Water) Molecules

Experimental and theoretical studies have unequivocally demonstrated that water molecules form hydrogen bonds with the π-electron cloud of benzene. nih.govresearchgate.net Spectroscopic analysis of benzene-water clusters shows the water molecule positioned above the benzene plane, with both of its hydrogen atoms pointing towards the π-system. nih.govresearchgate.net This arrangement is a clear indication of hydrogen bond formation. nih.gov Ab initio calculations predict a binding energy of approximately 1.78 kcal/mol for this interaction. nih.govresearchgate.net While π-hydrogen bonds between liquid water and benzene are weaker and more flexible than the hydrogen bonds found in bulk water, they are a prominent structural motif. purdue.eduarxiv.org The interaction is characterized by the hydroxyl (O-H) bond of water aligning perpendicular to the aromatic plane, with the hydrogen atom at a distance of about 2.30 Å from the ring's center. nih.gov

Interaction with Azane (Ammonia) Molecules

Similar to water, azane (ammonia) also engages in π-hydrogen bonding with benzene. arxiv.org Spectroscopic measurements of benzene-ammonia complexes confirm that the ammonia (B1221849) molecule is situated above the benzene ring, acting as a proton donor to the π-face. acs.org The interaction energy for the benzene-ammonia complex has been calculated to be -2.22 kcal/mol, which is weaker than the interaction between benzene and water (-3.17 kcal/mol). acs.org In the gas phase, high-resolution spectra of benzene-ammonia dimers indicate a bond energy of 2.4 kcal/mol, with the nitrogen atom positioned 3.6 Å from the plane of the ring. royalsocietypublishing.org This interaction allows the ammonia molecule to rotate freely about its threefold symmetry axis. purdue.edu

Table 1: Comparative Interaction Energies in π-Hydrogen Bonding

| Interacting Pair | Interaction Energy (kcal/mol) |

|---|---|

| Benzene - Water | -3.17 acs.org |

| Benzene - Ammonia | -2.22 acs.org |

| Benzene - Methane (B114726) | -1.45 acs.org |

This table is interactive. Click on the headers to sort the data.

Anticooperativity Effects in π-Hydrogen Bonding